molecular formula C20H20ClN3O2 B11310554 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide

Cat. No.: B11310554
M. Wt: 369.8 g/mol
InChI Key: CHWNHRUOSSPOBC-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor, such as 4-chlorobenzoyl chloride, reacts with the oxadiazole intermediate.

    Attachment of the 2-Ethylbutanamide Moiety: The final step involves the coupling of the oxadiazole derivative with 2-ethylbutanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity, protein interactions, or cellular pathways.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide can be compared with other similar compounds, such as:

    N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide: Similar structure with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide: Contains a methyl group instead of chlorine, potentially altering its chemical and physical properties.

    N-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide: The presence of a nitro group can significantly impact the compound’s reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its overall properties and applications.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-ethylbutanamide

InChI

InChI=1S/C20H20ClN3O2/c1-3-13(4-2)19(25)22-17-11-7-15(8-12-17)20-23-18(24-26-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,25)

InChI Key

CHWNHRUOSSPOBC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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